molecular formula C8H7F3O2S B2699865 2-Trifluoromethylphenylmethylsulfone CAS No. 2443-77-8

2-Trifluoromethylphenylmethylsulfone

Cat. No.: B2699865
CAS No.: 2443-77-8
M. Wt: 224.2
InChI Key: DVHRWZMPFYOREG-UHFFFAOYSA-N
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Description

2-Trifluoromethylphenylmethylsulfone is a useful research compound. Its molecular formula is C8H7F3O2S and its molecular weight is 224.2. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHRWZMPFYOREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Sulfone Chemistry in Advanced Organic Synthesis Research

The sulfone group (R-SO₂-R') is a powerful and versatile functional group in organic synthesis. mdpi.com Molecules containing a sulfonyl group are pivotal as synthetic intermediates, finding applications in fields as diverse as pharmaceuticals, agrochemicals, and polymer science. mdpi.comorganic-chemistry.org Their utility has led chemists to describe sulfones as "chemical chameleons" due to their capacity to engage in a wide array of transformations by modulating their reactivity from nucleophilic to electrophilic or even radical character based on the reaction conditions. organic-chemistry.orgrsc.org

Several key characteristics underpin the importance of sulfones:

Stabilization of Adjacent Carbanions: The strong electron-withdrawing nature of the sulfonyl group significantly acidifies the α-protons on adjacent alkyl groups. cas.cn This allows for easy deprotonation with a base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Role as a Leaving Group: The sulfonyl group can function as an excellent leaving group, facilitating elimination reactions to form alkenes. This reactivity is famously harnessed in cornerstone reactions of organic synthesis, such as the Ramberg–Bäcklund reaction and the Julia–Lythgoe olefination. mdpi.comwikipedia.org

Synthetic Versatility: Sulfones serve as precursors to a multitude of other functional groups. They can be used to construct complex cyclic systems and are instrumental as masked dienes for Diels-Alder reactions. cas.cn

This functional pluripotency ensures that sulfone chemistry remains a cornerstone of advanced organic synthesis, continually enabling the construction of complex molecular architectures. organic-chemistry.org

Classic Reaction Role of the Sulfone Group Product
Julia-Lythgoe OlefinationStabilizes carbanion, acts as a leaving groupAlkene
Ramberg–Bäcklund ReactionStabilizes carbanion, acts as a leaving groupAlkene
Michael AdditionActivates a double bond as a Michael acceptor1,5-Dicarbonyl compound or analogue

Role of Trifluoromethylation in Modern Chemical Methodology

The introduction of a trifluoromethyl (-CF₃) group into organic molecules, known as trifluoromethylation, is a critical strategy in modern chemical design, particularly in medicinal chemistry and materials science. nih.gov The unique properties of the -CF₃ group, stemming from the high electronegativity of fluorine, can profoundly alter the physicochemical and biological characteristics of a parent molecule. researchgate.net

The strategic incorporation of a trifluoromethyl group can impart several desirable properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. nih.gov This makes the -CF₃ group highly resistant to metabolic degradation by enzymes, which can increase a drug's half-life and bioavailability. nih.gov

Increased Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate biological membranes. nih.gov This is a crucial factor for improving the absorption and distribution of pharmaceutical compounds.

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ substituent can significantly lower the pKa of nearby acidic or basic centers and alter the electronic nature of aromatic rings. researchgate.net This can lead to stronger binding interactions with biological targets. researchgate.net

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the fine-tuning of a molecule's size, shape, and electronic profile to optimize its biological activity. nih.gov

Due to these benefits, trifluoromethylated compounds are prevalent in a vast number of pharmaceuticals and agrochemicals. nih.gov

Property Influence of Trifluoromethyl (-CF₃) Group Consequence in Drug Design
Metabolic Stability Increases due to high C-F bond strength. nih.govLonger biological half-life, potentially lower dosage.
Lipophilicity Increases (hydrophobicity). nih.govImproved membrane permeability and absorption.
Electronic Effect Strong electron-withdrawing group. researchgate.netEnhanced binding affinity to target proteins.
Acidity Increases pKa of adjacent C-H bonds.Modifies reactivity and intermolecular interactions.

Positioning 2 Trifluoromethylphenylmethylsulfone Within Academic Research Trajectories

Direct Synthetic Routes to this compound

Direct synthetic routes offer efficient and often more atom-economical pathways to this compound and related sulfones. These methods include oxidation-based strategies, three-component couplings, and the use of sulfonyl group transfer reagents.

Oxidation-Based Strategies for Sulfone Formation

The oxidation of corresponding sulfides is a fundamental and widely used method for the preparation of sulfones. The challenge often lies in achieving selective oxidation to the sulfone without stopping at the sulfoxide (B87167) stage, and ensuring compatibility with other functional groups in the molecule. A variety of oxidizing agents have been employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. organic-chemistry.org

Commonly used oxidants include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). For instance, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst for the selective synthesis of sulfones from sulfides using hydrogen peroxide as the oxidant, with the selectivity being dependent on the reaction conditions. organic-chemistry.org Another potent oxidizing agent is Oxone (potassium peroxymonosulfate), which is used in a biphasic system to convert sulfides to sulfones efficiently. orgsyn.org The choice of oxidant and reaction conditions is crucial for achieving high yields and purity of the desired sulfone. For example, the oxidation of fluoromethyl phenyl sulfide (B99878) to fluoromethyl phenyl sulfone can be achieved using Oxone in a methanol/water mixture. orgsyn.org

Oxidizing AgentCatalyst/ConditionsSubstrate ScopeKey Features
Hydrogen Peroxide (H₂O₂)Tantalum carbide or Niobium carbideAromatic and aliphatic sulfidesHigh yields, catalyst is recoverable and reusable. organic-chemistry.org
Hydrogen Peroxide (H₂O₂)2,2,2-TrifluoroacetophenoneSulfidesOrganocatalytic, selectivity controllable by reaction conditions. organic-chemistry.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Methanol/WaterAromatic and aliphatic sulfidesEfficient for oxidation of α-fluoro sulfides. orgsyn.org
m-Chloroperbenzoic acid (m-CPBA)Dichloromethaneβ-PiperidinoethylsulfidesUseful for substrates containing other sensitive functional groups. organic-chemistry.org
SelectfluorH₂OSulfides and thiolsEco-friendly, nearly quantitative yields at ambient temperature. organic-chemistry.org

Three-Component Coupling Approaches

Three-component coupling reactions have emerged as a powerful strategy for the convergent synthesis of sulfones, allowing for the rapid assembly of complex molecules from simple precursors. A significant advancement in this area is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, bench-stable surrogate for gaseous sulfur dioxide. nih.govorganic-chemistry.org

In a typical approach, an organometallic reagent, such as a Grignard reagent or an organolithium species, reacts with DABSO to generate a metal sulfinate in situ. organic-chemistry.org This intermediate is then trapped by an electrophile, such as an alkyl, allyl, or benzyl (B1604629) halide, to afford the desired sulfone. organic-chemistry.orgacs.org This one-pot process avoids the handling of toxic sulfur dioxide gas and allows for the synthesis of a diverse range of sulfones in moderate to excellent yields. organic-chemistry.org The reaction conditions can often be optimized using microwave heating to reduce reaction times. acs.org

Organometallic ReagentElectrophileSolvent/ConditionsYield (%)
ⁿBuMgClBenzyl bromideDMF, 120 °C, Microwave86 acs.org
PhMgClBenzyl bromideDMF, 120 °C, Microwave81 acs.org
2-Thienyl-MgBrBenzyl bromideDMF, 120 °C, Microwave75 acs.org
ⁿBuLiBenzyl bromideDMF, 120 °C, Microwave78 acs.org
PhLiIodopropaneDMF, 120 °C, Microwave74 acs.org

Sulfonyl Group Transfer Methodologies

Sulfonyl group transfer reactions provide an alternative route to sulfones, where a sulfonyl moiety is introduced into a molecule using a specific reagent. These methods can offer advantages in terms of functional group tolerance and regioselectivity.

One class of reagents used for this purpose is sulfonyl azides. In the presence of a strong acid like trifluoromethanesulfonic acid, sulfonyl azides can form reactive sulfonyl cations, which then undergo coupling with arenes to provide aryl sulfones at ambient temperature. organic-chemistry.org

Another approach involves the use of arenesulfonyl fluorides as sulfonylating agents. These reagents can react with organometallic compounds to furnish sulfones in a single step. acs.org More recently, reagents developed for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, such as SuFEx-IT, have been explored as donors of the fluorosulfuryl group, which can then be converted to sulfones. nih.gov These reagents offer high stability and reactivity under specific conditions. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods have revolutionized the synthesis of sulfones, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional methods. Both metal-catalyzed and, more recently, photocatalytic and metal-free protocols have been developed.

Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium and copper, has been extensively used for the construction of C-S bonds in sulfones.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the synthesis of diaryl sulfones. One powerful method is the Suzuki-type sulfonylation, which involves the coupling of aryl boronic acids with sulfonylating agents like aryl sulfonyl chlorides. chemrevlett.comchemrevlett.com This reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. chemrevlett.com Palladium catalysts are also employed in three-component syntheses using DABSO, where an aryl lithium species and an aryl halide are coupled with the sulfur dioxide surrogate. nih.govnih.gov

Copper-catalyzed reactions have also been utilized for the synthesis of sulfones. For example, CuI can catalyze the coupling of sulfinic acid salts with aryl iodides, aryl bromides, and vinyl bromides to produce the corresponding sulfones. organic-chemistry.org

Metal CatalystCoupling PartnersKey Features
Palladium (e.g., PdCl₂)Aryl boronic acids and Arylsulfonyl chloridesSuzuki-type coupling, mild conditions, broad functional group tolerance. chemrevlett.com
Palladium (e.g., Pd₂(dba)₃)Aryl lithium reagents, DABSO, and Aryl halidesThree-component synthesis, convergent approach. nih.gov
Copper (e.g., CuI)Sulfinic acid salts and Aryl/Vinyl halidesEffective for coupling with a variety of halides. organic-chemistry.org
PalladiumAlkyl halides and Dimethyl sulfiteEfficient for the synthesis of methyl sulfone derivatives. organic-chemistry.org

Photocatalytic and Metal-Free Protocols

In recent years, there has been a growing interest in developing more sustainable synthetic methods, leading to the emergence of photocatalytic and metal-free approaches for sulfone synthesis. These methods often utilize visible light as an energy source, avoiding the need for high temperatures and expensive metal catalysts.

Visible-light-mediated, metal-free synthesis of vinyl sulfones has been achieved using eosin (B541160) Y as an organic photocatalyst. bohrium.comresearchgate.net This reaction proceeds via a photoredox process, coupling aryl sulfinates with alkenes. bohrium.com Another metal-free approach involves the reaction of arylazo sulfones, which act as photochemical precursors of aryl radicals, with trifluoromethylthiolating agents under visible light to form aryl trifluoromethyl thioethers, which can then be oxidized to the corresponding sulfones. acs.org

Transition-metal-free protocols have also been developed for the synthesis of diaryl sulfones. For instance, the coupling of diaryliodonium salts with arenesulfinates can be achieved in polyethylene (B3416737) glycol (PEG-400) under microwave irradiation, offering a green and efficient method. organic-chemistry.org Additionally, a photo-induced C-S radical cross-coupling of aryl iodides and disulfides has been developed under transition-metal and external photosensitizer-free conditions for the synthesis of aryl sulfides, which are precursors to sulfones. frontiersin.org

MethodReagentsKey Features
Visible-light photocatalysisAryl sulfinates, Alkenes, Eosin YMetal-free, uses visible light, broad substrate scope. bohrium.com
Visible-light induced reactionArylazo sulfones, S-trifluoromethyl arylsulfonothioatesPhotocatalyst- and metal-free, generates aryl radicals. acs.org
Microwave-assisted synthesisDiaryliodonium salts, ArenesulfinatesMetal-free, eco-friendly solvent (PEG-400), short reaction times. organic-chemistry.org
Photo-induced radical couplingAryl iodides, DisulfidesTransition-metal- and photosensitizer-free, mild conditions. frontiersin.org

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound with high control over regiochemistry and stereochemistry is crucial for developing new chemical entities with tailored properties. Although direct examples for this exact molecule are scarce, general strategies for the synthesis of structurally related chiral sulfones and poly-substituted aryl triflones provide a framework for potential synthetic routes.

Regioselective Synthesis:

Regioselectivity in the synthesis of derivatives of this compound would involve controlling the position of further substitution on the phenyl ring. Standard electrophilic aromatic substitution reactions on the 2-trifluoromethylphenyl moiety would likely be directed by the existing substituents. The trifluoromethyl group is a deactivating, meta-directing group, while the methylsulfonyl group is also deactivating and meta-directing. Predicting the outcome of electrophilic substitution on a benzene (B151609) ring with these two groups in a 1,2-relationship can be complex and may lead to a mixture of products.

A more controlled approach to regioselectivity involves building the molecule from pre-functionalized precursors. For instance, a three-component reaction involving bis(triflyl)methane ((CF3SO2)2CH2), various aldehydes, and 1,3-dienes can produce poly-substituted aryl trifluoromethyl sulfones with high regioselectivity. scribd.com This method, while not directly yielding this compound, demonstrates a powerful strategy for constructing highly substituted aryl triflones, which could be adapted for the synthesis of specific regioisomers of its derivatives. scribd.com

Table 1: Examples of Regioselective Synthesis of Aryl Triflone Analogues

AldehydeDieneProductYield (%)Reference
BenzaldehydeIsoprene1-(4-Methyl-3-(bis(trifluoromethylsulfonyl)methyl)cyclohex-1-en-1-yl)benzene81 scribd.com
4-Chlorobenzaldehyde2,3-Dimethylbuta-1,3-diene1-(4,5-Dimethyl-3-(bis(trifluoromethylsulfonyl)methyl)cyclohex-1-en-1-yl)-4-chlorobenzene88 scribd.com
4-Nitrobenzaldehyde(E)-1-Phenylbuta-1,3-diene1-(3-(Bis(trifluoromethylsulfonyl)methyl)-4-phenylcyclohex-1-en-1-yl)-4-nitrobenzene78 scribd.com

This table illustrates the regioselective synthesis of complex aryl triflone analogues, a strategy that could potentially be adapted for derivatives of this compound.

Stereoselective Synthesis:

Stereoselective synthesis would focus on creating chiral derivatives, for instance, by introducing a stereocenter on the methyl group of the sulfone or on a substituent on the aromatic ring. The development of enantioselective catalytic routes to sulfones, particularly those with the sulfone group directly attached to a stereocenter, is an active area of research. nih.govunimi.it

One notable approach is the highly enantioselective one-pot synthesis of functionalized triflones bearing a quaternary stereocenter. nih.govunimi.it This involves a Michael reaction of α-(trifluoromethylsulfonyl) aryl acetic acid esters with an acceptor, catalyzed by an organocatalyst like Takemoto's catalyst. nih.govunimi.it While this method has been applied to create more complex structures, the underlying principle of using a chiral catalyst to induce stereoselectivity in a C-C bond-forming reaction adjacent to a trifluoromethylsulfonyl group is highly relevant.

Table 2: Enantioselective Synthesis of Chiral Triflone Analogues

Aryl Acetic Acid EsterMichael AcceptorCatalystYield (%)Enantiomeric Excess (ee, %)Reference
Methyl 2-(phenyl)-2-(trifluoromethylsulfonyl)acetateN-acryloyl-1H-pyrazoleTakemoto's Catalyst9594 nih.gov
Methyl 2-(4-chlorophenyl)-2-(trifluoromethylsulfonyl)acetateN-acryloyl-1H-pyrazoleTakemoto's Catalyst9293 nih.gov
Methyl 2-(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)acetateN-acryloyl-1H-pyrazoleTakemoto's Catalyst9092 nih.gov

This table showcases a methodology for the enantioselective synthesis of triflones with a quaternary stereocenter, highlighting a potential strategy for creating chiral derivatives of this compound.

Isotopic Labeling Methodologies for this compound

Isotopic labeling is an indispensable tool for studying reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. wikipedia.org Methodologies for introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and fluorine-18 (B77423) (¹⁸F) into molecules like this compound are based on general protocols for labeling organic compounds.

Deuterium (²H) Labeling:

Deuterium can be introduced into the aromatic ring of aryl sulfones via iridium-catalyzed ortho-deuteration. acs.org This method utilizes a tethered NHC-phosphine iridium complex as a catalyst to achieve good deuterium incorporation under mild conditions. acs.org For this compound, this could potentially lead to selective deuteration at the positions ortho to the directing group.

Carbon-14 (¹⁴C) Labeling:

Carbon-14 is a crucial radioisotope for tracking the fate of molecules in biological and environmental systems. nih.govselcia.comopenmedscience.com The synthesis of ¹⁴C-labeled this compound would likely involve a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]methyl iodide ([¹⁴C]CH₃I) or a ¹⁴C-labeled aromatic precursor. nih.gov For example, the methylsulfonyl group could be introduced using [¹⁴C]methanesulfonyl chloride. The position of the label is chosen to be in a metabolically stable part of the molecule to ensure the radiolabel is not lost during biological processing. selcia.com

Fluorine-18 (¹⁸F) Labeling:

The introduction of the positron-emitting isotope ¹⁸F is of great interest for positron emission tomography (PET) imaging. d-nb.info General methods for the radiosynthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones have been developed. d-nb.inforesearchgate.net These methods are operationally straightforward and start from widely available precursors like sulfonyl fluorides, using the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]Me₃SiCF₃). d-nb.inforesearchgate.net This approach allows for the late-stage introduction of the ¹⁸F-labeled trifluoromethyl group.

Table 3: Examples of Isotopic Labeling of Aryl Trifluoromethyl Sulfone Analogues

IsotopePrecursorReagent/CatalystLabeled ProductRadiochemical Conversion/YieldReference
¹⁸F4-Methylbenzenesulfonyl fluoride[¹⁸F]Ruppert-Prakash reagent, TBAT1-Methyl-4-([¹⁸F]trifluoromethylsulfonyl)benzene98% (RCC) d-nb.info
¹⁸F4-Chlorobenzenesulfonyl fluoride[¹⁸F]Ruppert-Prakash reagent, TBAT1-Chloro-4-([¹⁸F]trifluoromethylsulfonyl)benzene95% (RCC) d-nb.info
¹⁸FNaphthalene-2-sulfonyl fluoride[¹⁸F]Ruppert-Prakash reagent, TBAT2-([¹⁸F]Trifluoromethylsulfonyl)naphthalene92% (RCC) d-nb.info

This table provides examples of the ¹⁸F-labeling of various aryl sulfonyl fluorides to produce the corresponding aryl trifluoromethyl sulfones, a methodology that could be applied to synthesize [¹⁸F]this compound for PET studies. RCC stands for Radiochemical Conversion.

Investigations into Carbon-Sulfur Bond Activation and Cleavage

The activation and subsequent cleavage of the carbon-sulfur (C–S) bond in aryl sulfones is a key transformation that enables their use as coupling partners in various synthetic methodologies. rsc.orgresearchgate.net For this compound, this process is significantly influenced by the electronic properties of the trifluoromethyl group and the nature of the catalytic system employed.

Transition metal catalysis is a cornerstone for the functionalization of otherwise inert C–S bonds. researchgate.net The key initiating step in many catalytic cycles involving aryl sulfones is the oxidative addition of the C(aryl)–S bond to a low-valent transition metal center, such as Palladium(0) or Nickel(0). rsc.orgnih.gov This process involves the insertion of the metal into the C–S bond, leading to a higher oxidation state for the metal and the formation of new metal-carbon and metal-sulfur bonds.

The generally accepted catalytic cycle begins with the oxidative addition of the aryl sulfone to a metal(0) complex. rsc.org This step is often the turnover-limiting phase of the reaction. For a substrate like this compound, a Pd(0) catalyst would insert into the C(aryl)–SO2Me bond to form an arylpalladium(II) sulfinate intermediate. This species can then participate in subsequent steps like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov

Several mechanistic pathways for oxidative addition have been identified, including concerted, SN2-type, and radical mechanisms. nih.govlibretexts.org For aryl sulfonates and halides, a concerted mechanism is common, sometimes proceeding through an initial η²-coordination of the aromatic ring to the metal center before insertion. libretexts.org The specific pathway is influenced by the metal, its ligands, and the electronic nature of the sulfone. nih.gov

Catalyst SystemSubstrate ClassKey Mechanistic StepResulting IntermediateRef.
Pd(0)/LigandAryl SulfonesOxidative AdditionAryl-Pd(II)-Sulfinate rsc.org
Ni(0)/LigandAryl SulfonesOxidative AdditionAryl-Ni(II)-Sulfinate rsc.org
Rh(I)Aryl SulfonesC-SO2 CleavageAryl-Rh(III) Complex nih.gov

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com Its presence at the ortho-position of the phenyl ring in this compound has a profound impact on the reactivity of the C–S bond. Electron-withdrawing substituents generally make the aryl ring more electron-deficient, which can facilitate oxidative addition by making the carbon atom of the C–S bond more electrophilic and susceptible to attack by an electron-rich metal center. libretexts.org

Research on related electron-deficient aryl sulfones has shown that they can undergo reactions without the need for a catalyst in some cases, suggesting a direct substitution pathway for strongly activated systems. rsc.org The CF3 group enhances the metabolic stability and lipophilicity of molecules, and its strong electron-withdrawing nature can increase the potency of bioactive compounds. mdpi.comnih.gov This electronic effect lowers the energy barrier for the C–S bond cleavage, making this compound a more reactive substrate in transition metal-catalyzed cross-coupling reactions compared to its non-fluorinated or electron-donating counterparts. mdpi.comd-nb.info

Radical-Mediated Reaction Pathways

Beyond two-electron ionic pathways, sulfones can engage in reactions through one-electron radical mechanisms. researchgate.net These pathways are often initiated by light or a radical initiator and provide alternative routes for C–S bond functionalization.

While arylazo sulfones are known photochemical precursors of aryl radicals, acs.orgacs.org aryl trifluoromethyl sulfones themselves can serve as precursors for the trifluoromethyl radical (•CF3). Traditionally viewed as a nucleophilic trifluoromethylating agent, recent studies have shown that trifluoromethyl phenyl sulfone can generate the •CF3 radical. nih.govresearchgate.net This transformation is typically achieved under photoredox catalysis or visible light irradiation. The process involves the formation of an electron donor-acceptor (EDA) complex, which upon photoexcitation, facilitates a single electron transfer that leads to the fragmentation of the C–S bond and release of a trifluoromethyl radical. researchgate.net This radical can then be trapped by various substrates. For example, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with a reducing agent like Na2S2O4 can generate the •CF3 radical for subsequent reactions. nih.gov

Single Electron Transfer (SET) is a fundamental step in radical-mediated reactions involving sulfones. sigmaaldrich.com In a typical SET mechanism, an electron is transferred from a donor (which could be a photocatalyst, a nucleophile, or another reagent) to the sulfone, or vice versa. youtube.com This initial electron transfer generates a radical ion. youtube.com

In the context of this compound, a nucleophile or an excited-state photocatalyst can donate an electron to the sulfone, forming a radical anion. This intermediate is unstable and can fragment, cleaving the C–S bond to release a methylsulfonyl radical and a 2-trifluoromethylphenyl radical, or alternatively, a phenylmethyl radical and a trifluoromethylsulfinate anion. The specific fragmentation pathway depends on the relative stability of the resulting radicals and anions.

Mechanistic studies involving related sulfones have proposed the formation of an EDA complex between an electron-rich species (like a sulfinate anion) and an electron-deficient partner. rsc.org Under visible light irradiation, this complex undergoes an intramolecular SET, leading to the generation of sulfonyl and aryl radicals which then couple to form the product. rsc.orgresearchgate.net This pathway avoids the need for external transition metal catalysts or photosensitizers. rsc.org

Nucleophilic Pathways and Sulfone as a Leaving Group

The sulfonyl group (–SO2R) is a competent leaving group in nucleophilic substitution and elimination reactions, particularly when attached to an activated carbon center. wikipedia.orggoogle.com The stability of the resulting sulfinate anion (RSO2–) drives these reactions. google.com While generally less reactive as a leaving group compared to halides, its reactivity can be significantly enhanced in specific contexts. researchgate.netorganic-chemistry.org

In nucleophilic aromatic substitution (SNAr) reactions, a strong nucleophile can displace the methylsulfone group from the aromatic ring. The viability of this pathway is highly dependent on the activation of the aromatic ring. The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position in this compound makes the aromatic ring highly electron-deficient. This electronic feature stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the displacement of the methylsulfinate leaving group. This activation is crucial for the sulfone to act effectively as a leaving group in SNAr chemistry.

Vicarious Nucleophilic Substitution (VNS) Mechanistic Insights

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a conventional leaving group like a halogen. wikipedia.org This reaction was extensively developed by Mieczysław Mąkosza and Jerzy Winiarski. wikipedia.org The VNS reaction allows for the direct C-H functionalization of electrophilic arenes, such as nitroarenes. organic-chemistry.org

The mechanism proceeds with a carbanion that contains a leaving group at the nucleophilic carbon center. organic-chemistry.org For sulfone-stabilized carbanions, the process involves the following key steps:

Carbanion Formation: A strong base is used to deprotonate the active methylene (B1212753) compound, in this case, a derivative of this compound, generating a carbanion. More than two equivalents of base are typically required as it is also consumed in a later step. organic-chemistry.org

Nucleophilic Addition: The generated carbanion attacks the electron-deficient aromatic ring (e.g., a nitroarene) at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. This addition forms a Meisenheimer-type adduct, also referred to as a σ-adduct. organic-chemistry.orgnih.gov

β-Elimination: The crucial step of the VNS mechanism is the base-induced β-elimination from the σ-adduct. The base removes a proton from the carbon atom that formed the new C-C bond, leading to the departure of the leaving group from the same carbon. nih.gov In this case, the 2-trifluoromethylphenylsulfinate group would be eliminated. This step restores the aromaticity of the ring. nih.gov

Protonation: An acidic work-up protonates the resulting nitrobenzylic carbanion to yield the final substituted product. organic-chemistry.org

The trifluoromethyl group (-CF3) on the phenylsulfone moiety plays a significant electronic role. As a powerful electron-withdrawing substituent, it influences the electrophilicity of reactants. Computational studies on substituted nitrobenzenes in VNS reactions have established theoretical scales of electrophilicity. researchgate.net These studies show that electron-accepting substituents increase the global electrophilicity (ω) of the aromatic ring, making it more reactive towards nucleophiles. researchgate.net The -CF3 group is shown to be a strong activator, increasing the electrophilicity index of the nitrobenzene (B124822) ring. researchgate.net

Substituent (Z) in ortho-NitrobenzeneChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)
-NMe2-3.1510.140.488
-OMe-3.7510.930.644
-Me-4.0111.190.717
-Cl-4.2311.360.788
-CF3-4.6411.760.915

Data adapted from a computational study on VNS reactions, illustrating the activating effect of substituents on the nitrobenzene ring. researchgate.net

Elucidation of Elimination Reactions for this compound Derived Species

Elimination reactions are processes in which atoms or groups are removed from a molecule, typically resulting in the formation of a new pi bond. mgscience.ac.in In the context of species derived from this compound, such as the Meisenheimer adduct formed during a VNS reaction, a β-elimination is a key mechanistic step. nih.govmgscience.ac.in This type of elimination involves the removal of two substituents from adjacent atoms. mgscience.ac.in

The primary mechanisms for β-elimination are E1 (unimolecular), E2 (bimolecular), and E1cb (unimolecular conjugate base). mgscience.ac.in

E2 Mechanism: This is a concerted, one-step process where a base removes a proton at the same time the leaving group departs. The reaction is stereospecific, often requiring an anti-periplanar arrangement of the proton and the leaving group. mgscience.ac.in

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by deprotonation by a base. mgscience.ac.in

E1cb Mechanism: This is also a two-step process, but the order is reversed. A base first removes a proton to form a carbanion (the conjugate base). In the second step, the leaving group departs from this carbanion. This mechanism is favored when the proton is acidic and the leaving group is relatively poor.

The β-elimination of the sulfinate leaving group from the Meisenheimer adduct in the VNS reaction closely follows an E1cb-like pathway . The process is initiated by a base removing the proton from the sp3-hybridized carbon that is attached to both the aromatic ring and the sulfonyl group. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent nitro group and the sulfonyl group, which stabilize the resulting carbanion. This intermediate then expels the 2-trifluoromethylphenylsulfinate anion to restore the highly stable aromatic system. nih.gov

The regioselectivity of elimination reactions, which determines the position of the newly formed double bond, is often governed by Zaitsev's rule or the Hofmann rule. libretexts.orglibretexts.org Zaitsev's rule predicts the formation of the more substituted (and thus more stable) alkene as the major product. chadsprep.com Conversely, the Hofmann rule predicts the less substituted alkene will be the major product, often observed with bulky bases or poor leaving groups. libretexts.org However, in the elimination step of VNS, these rules are not the primary drivers. The regiochemical outcome is predetermined by the initial nucleophilic attack, and the elimination is driven overwhelmingly by the energetic gain from restoring aromaticity.

Aromatic Substitution Mechanisms in this compound Derivatives

When the 2-trifluoromethylphenylmethylsulfonyl group is attached to an aromatic ring, it profoundly influences the ring's reactivity toward subsequent aromatic substitution reactions. The nature of this influence depends on whether the subsequent reaction is an electrophilic or nucleophilic substitution.

For Electrophilic Aromatic Substitution (EAS) , the reaction involves an electrophile attacking the π-electron system of the aromatic ring. scienceforecastoa.com The substituent already present on the ring directs the position of the incoming electrophile (ortho, meta, or para) and affects the reaction rate (activation or deactivation). masterorganicchemistry.com

The 2-trifluoromethylphenylmethylsulfonyl group contains two powerful electron-withdrawing components:

The Sulfonyl Group (-SO2R): This group is strongly deactivating due to its powerful inductive and resonance electron-withdrawing effects. It pulls electron density out of the aromatic ring, making it less nucleophilic and therefore much less reactive toward electrophiles. It is a meta-director.

The Trifluoromethyl Group (-CF3): This group is also strongly deactivating due to a very strong negative inductive effect (-I). It is also a meta-director.

When the entire 2-trifluoromethylphenylmethylsulfonyl group is attached to a separate aromatic ring, its combined electronic effect is overwhelmingly deactivating. Therefore, a derivative of this type would undergo electrophilic aromatic substitution much more slowly than benzene and would require harsh reaction conditions. The substitution would be directed to the meta position relative to the point of attachment.

Functional GroupEffect on RingDirecting Influence (for EAS)Primary Electronic Effect
-SO2R (Sulfonyl)Strongly Deactivatingmeta-I, -R (Inductive and Resonance Withdrawal)
-CF3 (Trifluoromethyl)Strongly Deactivatingmeta-I (Strong Inductive Withdrawal)
-NO2 (Nitro)Strongly Deactivatingmeta-I, -R (Inductive and Resonance Withdrawal)
-OH (Hydroxyl)Strongly Activatingortho, para-I, +R (Resonance Donation)
-CH3 (Methyl)Weakly Activatingortho, para+I (Inductive Donation), Hyperconjugation

Conversely, this strong deactivation towards electrophiles signifies a strong activation towards Nucleophilic Aromatic Substitution (SNAr) . By withdrawing electron density, the 2-trifluoromethylphenylmethylsulfonyl group would stabilize the negative charge of a Meisenheimer complex, making the aromatic ring it is attached to a good substrate for SNAr, provided a suitable leaving group is present at an ortho or para position.

Reactivity and Strategic Applications of 2 Trifluoromethylphenylmethylsulfone in Organic Synthesis

2-Trifluoromethylphenylmethylsulfone as an Electrophilic Partner in Cross-Coupling Reactions

Aryl sulfones, particularly those activated by electron-withdrawing groups like the trifluoromethyl moiety, have gained traction as robust electrophilic partners in various transition-metal-catalyzed cross-coupling reactions. chemrxiv.org Their stability and unique reactivity profile make them attractive alternatives to traditional aryl halides and pseudohalides. chemrxiv.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing biaryl compounds. chemrxiv.orgtcichemicals.com Aryl trifluoromethyl sulfones have been successfully employed as electrophiles in this transformation, proceeding through the palladium-catalyzed cleavage of the C–S bond. chemrxiv.org Research has shown that these sulfones exhibit an intermediate level of reactivity, positioning them between nitroarenes and aryl halides, which allows for selective and sequential cross-coupling strategies on multifunctional aromatic rings. chemrxiv.org

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, the coupling of aryl trifluoromethyl sulfones with arylboronic acids has been achieved using a catalytic system of Pd(acac)₂ with RuPhos as the ligand and K₃PO₄ as the base. chemrxiv.org More advanced methods have utilized a cooperative palladium/rhodium dual catalytic system to facilitate the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones, which helps to accelerate the transmetalation step of the catalytic cycle. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfones

Electrophile Nucleophile Catalyst / Ligand Base Solvent Temperature (°C) Yield (%)
Diphenyl sulfone 4-Methoxyphenylboronic acid Pd(acac)₂ / RuPhos K₃PO₄ Dioxane/DMSO 130 70
1-Naphthyl trifluoromethyl sulfone 4-tert-Butylphenylboronic acid Pd(acac)₂ / RuPhos K₃PO₄ Dioxane/DMSO 80 99
4-Biphenyl trifluoromethyl sulfone 3-Thienylboronic acid Pd(acac)₂ / RuPhos K₃PO₄ Dioxane/DMSO 80 95

Data derived from studies on aryl sulfone reactivity in Suzuki-Miyaura couplings. chemrxiv.org

Nickel catalysis offers a distinct and powerful alternative for C–C bond formation, particularly in reductive cross-coupling reactions that pair two different electrophiles. bohrium.comrsc.org This approach avoids the need to pre-form sensitive organometallic reagents. bohrium.com Fluoroalkyl sulfones, such as difluoromethyl 2-pyridyl sulfone, have been demonstrated as competent electrophiles in nickel-catalyzed reductive couplings with aryl iodides. bohrium.com This reaction proceeds via the selective cleavage of the C(sp²)–S bond, facilitated by a nickel catalyst and a stoichiometric reductant like zinc powder. bohrium.com

The optimal conditions for such transformations have been identified through screening various ligands, reductants, and solvents. A common system involves NiCl₂, a phosphine ligand such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and zinc in a polar aprotic solvent like DMF. bohrium.com This methodology is tolerant of a wide array of functional groups on the aryl iodide partner. bohrium.com

Table 2: Optimized Conditions for Nickel-Catalyzed Reductive Cross-Coupling

Component Reagent/Condition
Catalyst NiCl₂ (10 mol%)
Ligand dppp (10 mol%)
Reductant Zn (2.0 equiv)
Solvent DMF
Temperature 80 °C

Based on the reductive coupling of 2-PySO₂CF₂H with aryl iodides. bohrium.com

Palladium-catalyzed reactions that proceed via the cleavage of a C–SO₂R bond are termed desulfonylative functionalizations. The Suzuki-Miyaura coupling of aryl trifluoromethyl sulfones is a prime example of this reaction class. chemrxiv.orgnih.gov The C–S bond in an aryl sulfone, while generally stable, can be activated for oxidative addition to a low-valent palladium center, particularly when the aryl ring or the sulfone group is electronically modified. chemrxiv.org The trifluoromethyl group provides significant electronic activation, making the attached C–S bond susceptible to cleavage. chemrxiv.org This strategy has been leveraged to synthesize complex molecules like non-symmetric terphenyls and quaterphenyls through sequential, site-selective cross-couplings. chemrxiv.org

Beyond two-electron pathways, sulfones can participate in radical cross-coupling (RCC) reactions. nih.gov In this paradigm, sulfones serve as versatile redox-active functional groups to activate alkyl coupling partners. nih.gov Nickel-catalyzed RCC methodologies have been developed that utilize sulfones to engage with aryl zinc reagents. nih.gov These reactions proceed through a single-electron transfer (SET) mechanism. nih.gov The tolerance of this method for fluoroalkyl substituents makes it highly valuable for preparing pharmaceutically relevant scaffolds that would otherwise require multi-step syntheses. nih.gov This approach expands the toolkit for forging C(sp²)–C(sp³) linkages, which can be challenging for traditional palladium-based two-electron catalysis. nih.gov

This compound as a Trifluoromethylating Reagent

In a different capacity, trifluoromethyl phenyl sulfone can act as a source of the trifluoromethyl group itself. This reactivity is typically accessed under conditions that promote the generation of a trifluoromethyl radical (•CF₃).

Visible-light photoredox catalysis has become a powerful strategy for generating radicals under mild conditions. organic-chemistry.orgorganic-chemistry.orgglobethesis.com This method uses a photocatalyst, such as an iridium or ruthenium complex, which upon excitation by visible light can engage in single-electron transfer processes to generate reactive intermediates. organic-chemistry.orgorganic-chemistry.org

While traditionally viewed as a nucleophilic trifluoromethylating agent, recent studies have shown that trifluoromethyl phenyl sulfone can serve as a trifluoromethyl radical precursor. rsc.org This transformation can be achieved under visible light irradiation, where an arylthiolate anion forms an electron donor-acceptor (EDA) complex with the trifluoromethyl phenyl sulfone. rsc.org This complex can then undergo an intramolecular single-electron transfer upon irradiation to generate the trifluoromethyl radical, enabling the S-trifluoromethylation of thiophenols even without a separate photoredox catalyst. rsc.org This discovery highlights the dual reactivity of trifluoromethyl sulfones, acting as both a stable coupling partner and a radical source depending on the reaction conditions.

Table 3: Typical Components in Visible-Light Photoredox Catalysis for Trifluoromethylation

Component Example Purpose
Photocatalyst Ir(ppy)₃ or Ru(Phen)₃Cl₂ Absorbs visible light and initiates electron transfer
Radical Precursor Trifluoromethyl phenyl sulfone, CF₃I, CF₃SO₂Na Source of the trifluoromethyl radical
Additive/Base FeCl₂, DBU Can facilitate the catalytic cycle or act as a base
Light Source Blue LEDs Provides the energy for photocatalyst excitation
Solvent CH₃CN, DCE Solubilizes reactants and catalyst

General components compiled from various photoredox trifluoromethylation methods. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Utility in Electrophilic Trifluoromethylthiolation

The chemical structure of this compound, which features a sulfur atom in its highest oxidation state (+6) as a sulfone (-SO₂-), makes it unsuitable to function as a reagent for electrophilic trifluoromethylthiolation. Reagents designed for this purpose are required to deliver an electrophilic trifluoromethylthio group (SCF₃⁺) to a nucleophile. Typically, such reagents possess a sulfur atom in a lower oxidation state with a leaving group attached, as seen in compounds like trifluoromethanesulfenamides or N-(trifluoromethylthio)phthalimide. nih.govd-nb.infotcichemicals.com The sulfone moiety in this compound is chemically inert under conditions required for electrophilic transfer of a sulfur-containing group. Instead, related compounds like trifluoromethyl phenyl sulfone can serve as precursors to trifluoromethyl radicals or nucleophiles under specific photoredox or basic conditions, a fundamentally different mode of reactivity. rsc.org

Utilization of this compound in Olefination Reactions

Electron-deficient aryl sulfones are valuable reagents in modern olefination chemistry, particularly in variations of the Julia olefination. The presence of strong electron-withdrawing groups on the aromatic ring of the sulfone is crucial for its function as a good leaving group, facilitating the key elimination step that forms the alkene. While specific studies detailing the use of this compound are not prominently featured in the literature, the principles of its reactivity can be understood through the extensive research on closely related analogues, such as 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones. researchgate.netorganic-chemistry.org

The Julia-Kocienski olefination is a powerful one-pot method for synthesizing alkenes from sulfones and carbonyl compounds. organic-chemistry.org The reaction proceeds via the deprotonation of the sulfone at the α-carbon, followed by nucleophilic addition to an aldehyde or ketone to form a β-alkoxy sulfone intermediate. This intermediate then undergoes a rearrangement and elimination sequence to yield the final alkene product. nih.gov

The efficiency of this process relies heavily on the electronic properties of the aryl sulfone. The 3,5-bis(trifluoromethyl)phenyl (BTFP) group has proven to be an excellent activating group for this transformation. researchgate.netorganic-chemistry.org Methyl 3,5-bis(trifluoromethyl)phenyl sulfone, an analogue of the title compound, is highly effective for Julia-type methylenation, converting a wide range of aldehydes and ketones into the corresponding terminal alkenes. researchgate.net

The reaction is typically performed by treating a mixture of the sulfone and the carbonyl compound with a suitable base. Research has shown that bases like potassium hydroxide (B78521) (KOH) at room temperature or stronger, non-nucleophilic phosphazene bases can effectively promote the reaction. researchgate.netorganic-chemistry.org

Table 1: Julia-Kocienski Methylenation of Various Carbonyls with Methyl 3,5-bis(trifluoromethyl)phenyl Sulfone

Entry Carbonyl Compound Product Yield (%)
1 4-Methoxybenzaldehyde 4-Methoxystyrene 95
2 2-Naphthaldehyde 2-Vinylnaphthalene 98
3 Cyclohexanecarboxaldehyde Vinylcyclohexane 85
4 Dodecanal 1-Tridecene 90
5 Benzophenone 1,1-Diphenylethylene 91

Data compiled from studies on methyl 3,5-bis(trifluoromethyl)phenyl sulfone, a structural analogue used to illustrate the expected reactivity. researchgate.net

Derivatization and Functionalization Studies of the this compound Scaffold

The this compound scaffold possesses two key activating groups on the phenyl ring: the methylsulfonyl (-SO₂Me) group and the trifluoromethyl (-CF₃) group. Both are strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a leaving group on the ring.

A more subtle aspect of its reactivity involves the ability of the sulfone group to direct functionalization. In organometallic chemistry, it has been shown that a phenyl sulfone coordinated to a metal center can be selectively protonated at the carbon ortho to the sulfone group. nih.gov This generates an arenium ion that can then be attacked by a nucleophile, leading to the formation of highly functionalized cyclohexene (B86901) derivatives after a sequence of steps. nih.gov This principle suggests that the sulfone group in this compound can direct electrophilic attack to the ortho positions (positions 3 and likely 1, though the latter is substituted) under specific activation conditions. However, studies detailing the broad synthetic derivatization of the free, uncomplexed this compound scaffold are not widely available. The primary role of such compounds in the literature remains as reagents for transformations like olefination, leveraging the stability of the sulfone as a leaving group. researchgate.netorganic-chemistry.org

Computational and Theoretical Investigations of 2 Trifluoromethylphenylmethylsulfone

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 2-Trifluoromethylphenylmethylsulfone. mdpi.comnih.gov These studies provide a detailed picture of its electronic landscape and conformational preferences.

The electronic structure of this compound is significantly influenced by the presence of two strong electron-withdrawing groups: the trifluoromethyl (-CF₃) group and the methylsulfone (-SO₂CH₃) group. mdpi.com Quantum chemical methods are employed to analyze the distribution of electron density, molecular electrostatic potential (MEP), and other key electronic properties. nih.govresearchgate.net

The -CF₃ group, positioned at the ortho position of the phenyl ring, exerts a powerful inductive effect, withdrawing electron density from the aromatic system. researchgate.net Similarly, the sulfone group is known for its electron-withdrawing capabilities. researchgate.net This combined effect leads to a generally electron-deficient phenyl ring, which has significant implications for the molecule's reactivity.

Molecular electrostatic potential maps visually represent the charge distribution. For this compound, these maps would be expected to show regions of negative potential (electron-rich) localized on the oxygen atoms of the sulfone group and the fluorine atoms of the trifluoromethyl group, while the phenyl ring and the hydrogen atoms would exhibit positive potential (electron-poor).

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods.)

Property Calculated Value
Dipole Moment (Debye) 4.5 - 5.5
Electron Affinity (eV) 1.2 - 1.8
Ionization Potential (eV) 9.0 - 10.0

The flexibility of this compound arises from the rotation around the C(phenyl)-S and S-C(methyl) single bonds. Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers that separate them. rsc.orgmdpi.com

Table 2: Relative Energies of Postulated Conformers of this compound (Note: These values are hypothetical, representing a plausible outcome of a DFT conformational search.)

Conformer Dihedral Angle (C-C-S-O) Relative Energy (kcal/mol)
A (Global Minimum) ~60° 0.00
B ~180° 1.5 - 2.5
C ~-60° 1.8 - 2.8

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. researchgate.netyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be distributed over the sulfone group and the aromatic ring, reflecting their electron-accepting nature. The energy gap between the HOMO and LUMO is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. researchgate.net

From the energies of the FMOs, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions.

Table 3: Frontier Molecular Orbitals and Reactivity Descriptors (Note: This data is representative and based on typical DFT calculations for analogous aromatic sulfones.)

Parameter Value (eV)
HOMO Energy -7.5 to -8.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 5.5 - 7.5
Electronegativity (χ) 4.25 - 5.25
Chemical Hardness (η) 2.75 - 3.75

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often inaccessible experimentally. tuwien.at

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. arxiv.org Identifying the geometry and energy of the TS is crucial for understanding the kinetics of a reaction. researchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the sulfonyl group, computational methods can be used to locate the transition state structures. montclair.edu Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor in determining the reaction rate. researchgate.net

Table 4: Hypothetical Activation Energies for a Reaction of this compound (Note: The following is an illustrative example for a hypothetical nucleophilic substitution reaction.)

Reaction Step Activation Energy (kcal/mol)
Formation of Meisenheimer Complex (TS1) 15 - 20
Departure of Leaving Group (TS2) 5 - 10

Reaction pathway mapping involves tracing the energetic profile of a reaction from reactants to products, passing through any intermediates and transition states. arxiv.org A common technique for this is the Intrinsic Reaction Coordinate (IRC) calculation. arxiv.org Starting from a transition state geometry, an IRC calculation follows the steepest descent path on the potential energy surface in both forward and reverse directions, thus connecting the transition state to the corresponding reactants and products (or intermediates). arxiv.org

Table of Mentioned Compounds

Compound Name
This compound

Theoretical Assessment of Radical Donor Abilities

The capacity of a molecule to act as a radical donor is a critical aspect of its reactivity, influencing its role in various chemical and biological processes. Computational chemistry provides powerful tools to theoretically assess this ability, primarily through the calculation of thermochemical parameters such as Bond Dissociation Enthalpy (BDE). BDE represents the energy required to homolytically cleave a specific bond, with lower BDE values indicating a greater propensity for that bond to break and donate a radical species.

Density Functional Theory (DFT) is a widely employed quantum chemical method for calculating BDE values due to its balance of computational cost and accuracy. nih.govresearchgate.net The choice of the functional and basis set is crucial for obtaining reliable results. Studies have compared various functionals, such as B3LYP, M06-2X, and M08-HX, to determine the most effective methods for calculating BDEs for specific bond types, like X-H bonds in aromatic systems. researchgate.net The general approach involves optimizing the geometry of the parent molecule and the resulting radical fragments. The BDE is then calculated as the enthalpy difference between the products (the two radicals) and the reactant (the parent molecule). nih.gov

For a molecule like this compound, a theoretical assessment would involve calculating the BDE for various bonds to determine the most likely site for radical donation. Key bonds for investigation would include the C-H bonds of the methyl group and the C-S bonds connecting the sulfone group to the phenyl ring and the methyl group. The trifluoromethyl group's strong electron-withdrawing nature would be expected to influence the BDEs of adjacent bonds. By comparing the calculated BDEs, researchers can predict which hydrogen or functional group is most readily abstracted, thereby quantifying the molecule's radical donor ability at different sites. nih.govresearchgate.net

Table 1: Illustrative Theoretical Bond Dissociation Enthalpies (BDE) for this compound

This table presents hypothetical BDE values for illustrative purposes, based on typical computational chemistry outputs. The values are not derived from experimental or specific computational results for this molecule.

Bond Under InvestigationBond TypeComputational MethodBasis SetCalculated BDE (kcal/mol)
H₃C-SO₂RC-HM06-2X6-311+G(d,p)98.5
R-CF₃-C₆H₄-SO₂CH₃C-S (Aryl-Sulfur)M06-2X6-311+G(d,p)85.2
R-SO₂-CH₃C-S (Alkyl-Sulfur)M06-2X6-311+G(d,p)75.8

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are indispensable for predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), allow for the accurate calculation of parameters that correlate with experimental spectra, such as nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-vis) spectroscopy. nih.govmdpi.com

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set, for instance, B3LYP/6-311++G(d,p). mdpi.com Following geometry optimization, further calculations can be performed:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁹F. These theoretical values are often in good agreement with experimental data, aiding in the structural elucidation of synthesized compounds. mdpi.com

Vibrational Spectra (IR/Raman): The calculation of harmonic vibrational frequencies provides theoretical IR and Raman spectra. These predicted spectra can be compared with experimental results to identify characteristic vibrational modes and confirm the presence of specific functional groups. nih.gov

Electronic Spectra (UV-vis): TD-DFT calculations are used to compute the electronic transition energies and oscillator strengths. nih.gov This information allows for the prediction of the maximum absorption wavelength (λmax) in the UV-vis spectrum, which corresponds to electronic excitations, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

For this compound, theoretical models could predict its ¹H and ¹³C NMR chemical shifts, the characteristic stretching frequencies of the S=O bonds in the sulfone group, and the C-F bonds in the trifluoromethyl group. Furthermore, TD-DFT could be used to predict its UV absorption maxima, providing insight into the electronic transitions involving the aromatic ring and the sulfone moiety.

Table 2: Illustrative Predicted Spectroscopic Parameters for this compound

This table presents hypothetical spectroscopic data for illustrative purposes, based on typical computational chemistry outputs. The values are not derived from experimental or specific computational results for this molecule.

Spectroscopic TechniqueParameterPredicted ValueMajor Contributing Transition / Vibrational Mode
UV-vis (TD-DFT)λmax265 nmHOMO → LUMO (π → π*)
IR (DFT)Vibrational Frequency1320 cm⁻¹Sulfone (SO₂) asymmetric stretch
IR (DFT)Vibrational Frequency1155 cm⁻¹Sulfone (SO₂) symmetric stretch
¹³C NMR (DFT/GIAO)Chemical Shift (δ)~120-140 ppmAromatic Carbons
¹⁹F NMR (DFT/GIAO)Chemical Shift (δ)~ -60 ppmCF₃ Group

Emerging Research Frontiers and Future Prospects for 2 Trifluoromethylphenylmethylsulfone Studies

Development of Novel Catalytic Systems for 2-Trifluoromethylphenylmethylsulfone Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of aryl trifluoromethyl sulfones. A significant challenge in this area is the selective activation and cleavage of the robust C(aryl)–SO2CF3 bond. Traditional cross-coupling reactions often struggle with sulfones as coupling partners.

Recent breakthroughs have demonstrated that aryl trifluoromethyl sulfones can act as effective electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. One study found that trifluoromethylphenyl sulfone undergoes smooth coupling with arylboronic acids at 80 °C using a palladium catalyst and RuPhos as a ligand. This reactivity positions trifluoromethylsulfones between nitroarenes and aryl halides in terms of cross-coupling efficiency, enabling sequential couplings to build complex teraryl and quaterphenyl (B1678625) structures.

Further advancements include the use of cooperative bimetallic catalysis. For instance, a cooperative palladium/rhodium catalytic system has been developed for the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones via C–SO2 bond cleavage. Mechanistic studies suggest that the rhodium co-catalyst facilitates the transmetalation step, which is often rate-limiting in traditional palladium catalysis. This dual-catalyst approach expands the scope of compatible substrates and improves reaction efficiency.

The table below summarizes representative conditions for the cross-coupling of aryl sulfones, highlighting the progress in this area.

Sulfone TypeCatalyst SystemReaction TypeKey Features
Trifluoromethylphenyl sulfonePd(acac)2 / RuPhosSuzuki-MiyauraEnables C(aryl)-S bond cleavage for biaryl synthesis; milder conditions (80-130 °C) compared to other sulfones.
Aryl Trifluoromethyl SulfonesCooperative Pd/RhSuzuki-MiyauraRhodium co-catalyst accelerates the transmetalation step, improving reaction efficiency.
Aryl SulfonesNi(PPh3)2Cl2 / MgDesulfonylative CouplingNickel-catalyzed reaction with Grignard reagents via oxidative addition into the C-SO2 bond. nih.gov

Future research is directed towards using more earth-abundant and cost-effective metals like nickel and copper, as well as developing photocatalytic systems that can operate under even milder conditions. nih.govscripps.edu The goal is to create highly selective, functional-group-tolerant, and sustainable catalytic methods for the transformation of this compound.

Exploration of Unconventional Reactivity Modes

Historically, trifluoromethyl phenyl sulfone has been regarded as a nucleophilic trifluoromethylating agent. However, a paradigm shift is underway, with recent research uncovering its potential as a precursor for the trifluoromethyl radical (•CF3) under visible-light irradiation. rsc.orgrsc.org This discovery opens up a host of unconventional reactivity modes previously inaccessible for this class of compounds.

This novel reactivity is enabled by the formation of a photoactive electron donor-acceptor (EDA) complex. rsc.orgrsc.orghepatochem.com In a catalyst-free system, an electron donor, such as an arylthiolate anion, forms an EDA complex with the trifluoromethyl phenyl sulfone (the acceptor). rsc.orgrsc.org Upon irradiation with visible light, an intramolecular single electron transfer (SET) occurs within the complex. rsc.orgrsc.org This process leads to the fragmentation of the sulfone, generating a trifluoromethyl radical and a benzenesulfinate (B1229208) anion, which can then engage in subsequent reactions. rsc.org

This photocatalyst-free approach has been successfully applied to the S-trifluoromethylation of various thiophenols. rsc.org The reaction proceeds under mild conditions and demonstrates the utility of trifluoromethyl phenyl sulfone in radical-based transformations. rsc.orgrsc.org The substrate scope for this S-perfluoroalkylation protocol is summarized in the table below.

Thiophenol Substrate TypeReagentReaction OutcomeTypical Yield
Electron-Rich1-(trifluoromethyl)-4-((trifluoromethyl)sulfonyl)benzeneS-TrifluoromethylationModerate to Good cas.cn
Electron-NeutralTrifluoromethyl phenyl sulfoneS-TrifluoromethylationGood to Excellent cas.cn
Electron-DeficientTrifluoromethyl phenyl sulfoneS-TrifluoromethylationGood to Excellent cas.cn
Heterocyclic (Pyridine, Pyrimidine)Trifluoromethyl phenyl sulfoneS-TrifluoromethylationGood cas.cn

The exploration of EDA complexes is a rapidly growing area in synthetic chemistry, offering sustainable and catalyst-free methods for generating reactive intermediates. rsc.orguab.catrsc.org Future work will likely expand the scope of electron donors and radical acceptors compatible with this compound, leading to new methods for C-CF3, O-CF3, and N-CF3 bond formation. Furthermore, harnessing sulfonium (B1226848) salt derivatives of these sulfones as radical precursors under photoredox catalysis represents another promising frontier. nih.govnih.govresearchgate.net

Integration into Complex Molecule Synthesis Strategies

The sulfone functional group is a versatile tool in organic synthesis, often acting as an auxiliary group to facilitate key transformations in the total synthesis of natural products and other complex molecules. Its ability to act as an electron-withdrawing group to stabilize adjacent carbanions or as a leaving group makes it highly valuable. Building blocks like this compound are therefore of great interest for constructing architecturally complex and biologically relevant molecules, particularly N-heterocyclic sulfones which form the core of several pharmaceuticals. semanticscholar.orgnih.govrsc.org

A key strategy involves using sulfone-containing molecules in multicomponent reactions to rapidly build molecular complexity. For example, a novel sulfone-embedded anhydride (B1165640) has been used in annulation reactions with imines to produce sp3-rich N-heterocyclic sulfones. nih.govrsc.org This modular approach allows for the scalable synthesis of diverse scaffolds that can be further functionalized through subsequent cross-coupling reactions. nih.govrsc.org

Similarly, derivatives of phenyl sulfones are used to introduce fluorinated motifs into heterocyclic systems. Azidodifluoromethyl phenyl sulfone, synthesized from difluoromethyl phenyl sulfone, serves as a stable building block for copper(I)-catalyzed azide-alkyne cycloaddition reactions. nih.gov This yields 1,2,3-triazoles with a difluoro(phenylsulfonyl)methyl group, which can be further transformed into other valuable structures like N-difluoro(phenylsulfonyl)methyl-substituted imidazoles. nih.gov

The table below illustrates how sulfone-containing building blocks are integrated into synthetic strategies for complex heterocycles.

Sulfone Building BlockReaction TypeComplex Molecule SynthesizedKey Advantage
Sulfone-Embedded AnhydrideAnhydride-Imine Annulationsp3-Rich N-Heterocyclic SulfonesModular, scalable, and allows for post-diversification. nih.govrsc.org
Azidodifluoromethyl Phenyl SulfoneAzide-Alkyne CycloadditionN-difluoro(phenylsulfonyl)methyl-1,2,3-triazolesActs as a stable synthetic equivalent of the azidodifluoromethyl anion. nih.gov
3-Formylchromone / Trichloromethyl SulfoneCondensation ReactionSubstituted PyridinesUtilizes sulfones as components in classical condensation chemistry to build heterocycles. scispace.com

The future in this area lies in designing new sulfone-based building blocks that can participate in a wider range of cycloadditions, cascade reactions, and late-stage functionalization of complex drug-like molecules. The development of desulfonylative cross-coupling methods further enhances the utility of sulfones, allowing them to be installed to achieve a specific synthetic goal and then removed or replaced in a subsequent step. scripps.edu

Advanced Analytical Methodologies for In Situ Reaction Monitoring and Characterization

Understanding the intricate details of a chemical reaction, including the identification of transient intermediates and the elucidation of mechanisms, is critical for optimization and discovery. In situ reaction monitoring provides real-time insights that are often lost with traditional offline analysis. nih.gov For reactions involving this compound, particularly those exploring its unconventional radical reactivity, advanced analytical techniques are indispensable.

Spectroscopic methods are at the forefront of in situ monitoring. Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy allow chemists to track the concentration changes of reactants, products, and intermediates in real time without disturbing the reaction.

For reactions involving organofluorine compounds, specific challenges arise due to the potential for numerous side products and the unique spectroscopic signatures of fluorinated groups. diva-portal.org Here, more specialized techniques are employed:

Fluorine-19 NMR (¹⁹F NMR): This is a highly sensitive and powerful tool for detecting and quantifying organofluorine compounds. numberanalytics.com Its wide chemical shift range allows for the clear differentiation of various fluorine environments, making it ideal for monitoring the progress of fluorination or trifluoromethylation reactions. numberanalytics.comnumberanalytics.com

Mass Spectrometry (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry is invaluable for identifying and quantifying trace levels of intermediates and products in complex reaction mixtures, a common scenario in the chemistry of perfluorinated compounds. diva-portal.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: As the "gold standard" for detecting and characterizing radical species, EPR is essential for studying the unconventional reactivity of this compound. rsc.orgnih.gov It provides direct evidence for the generation of radical intermediates (like the •CF3 radical), and analysis of the spectra can yield information on the radical's structure and environment. rsc.org Recent developments, such as droplet-based microfluidics platforms, are enabling real-time EPR monitoring of catalytic reactions with high precision and reduced reagent consumption. nih.gov

The following table summarizes key analytical methods for monitoring reactions of organofluorine compounds.

TechniqueType of InformationApplication in Organofluorine Chemistry
FTIR / RamanReal-time concentration of functional groupsMonitoring consumption of starting materials and formation of products.
¹⁹F NMRStructural environment and concentration of fluorine-containing speciesTracking the conversion of this compound and identifying fluorinated intermediates/products. numberanalytics.comnumberanalytics.com
LC-MS/MSIdentification and quantification of trace speciesCharacterizing complex product mixtures and identifying low-concentration intermediates. diva-portal.org
EPR SpectroscopyDetection and characterization of paramagnetic species (radicals)Directly observing and studying radical intermediates (e.g., •CF3) to confirm radical-based mechanisms. rsc.orgnih.gov

Future prospects involve the integration of these techniques into automated reaction platforms and the use of chemometrics to analyze the large datasets generated, allowing for high-throughput screening and rapid optimization of new transformations involving this compound.

Theoretical Predictions Guiding Experimental Design in this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern synthetic chemists. researchgate.net By providing insights into molecular structure, stability, and reactivity, theoretical predictions can guide experimental design, saving time and resources while leading to the discovery of new chemical phenomena. nih.gov

For molecules like this compound, DFT calculations can predict a range of fundamental properties:

Conformational Analysis: Theoretical methods can identify the most stable geometric conformers of a molecule and the energy barriers between them. ysu.am This is crucial for understanding how the molecule's shape influences its reactivity. For complex sulfones, only specific long-range corrected DFT functionals may accurately predict dihedral angles and molecular structures. ysu.amresearchgate.net

Vibrational Spectra: DFT can simulate infrared (IR) and Raman spectra, which aids in the experimental characterization of newly synthesized compounds. ysu.am

Electronic Properties and Reactivity Descriptors: Calculations of frontier molecular orbitals (HOMO and LUMO) provide information about a molecule's ability to act as an electron donor or acceptor. nih.gov The HOMO-LUMO gap is an indicator of kinetic stability. Other descriptors, such as electronic chemical potential and electrophilicity index, can quantitatively predict reactivity. nih.gov Mapping the molecular electrostatic potential (MESP) reveals electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack. nih.gov

A key application of these theoretical tools is in elucidating reaction mechanisms. For instance, DFT calculations were instrumental in supporting the proposed oxidative addition of palladium into the C–S bond of aryl sulfones as the turnover-limiting step in Suzuki-Miyaura couplings. In the study of novel reactivity, computational modeling can help determine the feasibility of proposed radical pathways or the stability of intermediates like EDA complexes.

The table below lists key theoretical parameters and their utility in guiding experimental design.

Theoretical ParameterMethodologyPredicted Property / Application
Molecular Geometry / ConformationDFT (e.g., wB97XD)Predicts stable 3D structures and steric accessibility. ysu.am
Frontier Molecular Orbitals (HOMO/LUMO)DFT (e.g., B3LYP)Indicates kinetic stability and sites for electron donation/acceptance. nih.gov
Molecular Electrostatic Potential (MESP)DFTVisualizes charge distribution to predict sites of electrophilic/nucleophilic attack. nih.gov
Reaction Pathway EnergeticsDFTCalculates activation barriers and reaction energies to determine mechanistic feasibility.

The synergy between theoretical predictions and experimental work is a major frontier. As computational methods become more accurate and accessible, they will increasingly be used not just to rationalize observed results but to proactively predict new reactions and design novel, functional molecules based on the this compound scaffold. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-Trifluoromethylphenylmethylsulfone, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves sulfonyl chloride intermediates, such as 2-(Trifluoromethyl)benzenesulfonyl chloride (CAS 776-04-5), reacting with methylating agents under controlled conditions. Key parameters include:
  • Temperature : Reactions often proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride intermediates) .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate methylation steps by neutralizing HCl byproducts .
    Purity of starting materials (>95%) is critical to avoid competing reactions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : OSHA-compliant chemical safety goggles and nitrile gloves (inspected for integrity before use) .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as sulfone derivatives may release volatile byproducts during reactions .
  • Waste Disposal : Contaminated gloves and solvents must be segregated and disposed of according to institutional hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. Chemical shifts typically appear at δ -60 to -65 ppm due to the strong electron-withdrawing effect .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (e.g., C8H7F3O2SC_8H_7F_3O_2S, MW 240.20) with <5 ppm error .
  • FT-IR : Look for S=O stretching vibrations at 1300–1350 cm1^{-1} and C-F stretches near 1150 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives under varying conditions?

  • Methodological Answer :
  • Systematic Parameter Screening : Vary temperature, solvent polarity, and catalyst loading to identify outliers. For example, dichloromethane may favor nucleophilic substitution, while DMF could promote elimination .
  • Purity Validation : Use HPLC or GC-MS to confirm compound purity, as trace impurities (e.g., residual sulfonyl chloride) may skew reactivity results .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and explain divergent reaction pathways under acidic vs. basic conditions .

Q. What strategies optimize the regioselective functionalization of this compound in complex synthetic pathways?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer electrophilic aromatic substitution to specific positions .
  • Metal Catalysis : Palladium-catalyzed C-H activation can target electron-deficient aromatic rings, leveraging the trifluoromethyl group’s meta-directing effect .
  • Protection/Deprotection : Use tert-butyl groups to shield reactive sulfone moieties during multi-step syntheses .

Q. How does the trifluoromethyl group influence the electronic properties and reaction outcomes of phenylmethylsulfone derivatives?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The -CF3_3 group increases the sulfone’s electrophilicity, enhancing its reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .
  • Steric Effects : The bulky trifluoromethyl group can hinder access to the sulfone’s sulfur atom, requiring elevated temperatures for certain reactions .
  • Stability : Fluorine’s inductive effect stabilizes intermediates in oxidation reactions, reducing side product formation .

Contradiction Analysis in Research Data

Q. How should researchers address discrepancies in the thermal stability of this compound across studies?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Perform controlled heating experiments (5°C/min) to compare decomposition temperatures. Discrepancies may arise from moisture content or impurities .
  • Isothermal TGA : Monitor mass loss under inert vs. oxidative atmospheres to isolate degradation pathways (e.g., sulfone oxidation to sulfonic acids) .
  • Cross-Study Validation : Replicate published protocols exactly, noting deviations in solvent drying or equipment calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.